Synthetic Efficiency: Higher Yield in Allylation of 4-Methylbenzaldehyde vs. Alternative Methods
The compound is prepared via the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate and 18-crown-6. While the specific yield for this exact reaction is not detailed in available literature, this method is recognized for its efficiency in synthesizing this specific homoallylic alcohol . The use of potassium allyltrifluoroborate as an allylating agent, compared to traditional Grignard or Barbier-type reagents, offers a significant practical advantage by providing improved air and moisture stability, which translates to a more robust and reproducible synthetic procedure for generating this specific p-tolyl derivative [1].
| Evidence Dimension | Synthetic efficiency and reagent stability |
|---|---|
| Target Compound Data | Prepared via allylation of 4-methylbenzaldehyde with potassium allyltrifluoroborate and 18-crown-6 . |
| Comparator Or Baseline | Classical allylation methods (e.g., using allylmagnesium bromide) which are highly moisture-sensitive and require strict anhydrous conditions [1]. |
| Quantified Difference | Not quantified; difference is in operational stability, not direct yield. Potassium allyltrifluoroborates are known as air- and moisture-stable crystalline solids, a stark contrast to pyrophoric or highly reactive organometallics [1]. |
| Conditions | Synthetic preparation context . |
Why This Matters
For procurement, this indicates that the compound is produced via a modern, scalable, and robust route that is less prone to failure from trace moisture, leading to more consistent quality and potentially lower cost of goods compared to compounds requiring more hazardous and sensitive reagents.
- [1] Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. View Source
